molecular formula C8H17NO B1445263 2-[(2-Methylcyclopentyl)amino]ethan-1-ol CAS No. 35265-10-2

2-[(2-Methylcyclopentyl)amino]ethan-1-ol

Cat. No. B1445263
CAS RN: 35265-10-2
M. Wt: 143.23 g/mol
InChI Key: VZZLRLOGBIIRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylcyclopentyl)amino]ethan-1-ol, also known as MPA, is a synthetic compound. Its IUPAC name is 2-[(2-Methylcyclopentyl)amino]ethanol . The molecular formula is C8H17NO and the molecular weight is 143.23 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO/c1-7-2-3-8(6-7)9-4-5-10/h7-10H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Additional physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Metabolic Pathways and Drug Metabolism

The metabolic fate of related compounds, such as amitriptyline and its derivatives, showcases the complex pathways involved in drug metabolism, including oxidative metabolism, hydroxylation, and glucuronidation processes. These studies help understand how structurally similar compounds might be metabolized in the body, potentially leading to the development of new therapeutic agents or the improvement of existing drug formulations (Breyer‐Pfaff, 2004).

Synthesis and Transformation of Heterocyclic Compounds

Research on the rearrangement of beta-amino alcohols via aziridinium intermediates highlights the synthetic versatility of amino alcohols in generating a wide range of amines and heterocyclic compounds. This area of study is crucial for drug discovery and development, providing pathways to synthesize new molecules with potential therapeutic applications (Métro et al., 2010).

Flavour Compounds in Foods

Branched aldehydes, which can be produced from amino acids through metabolic conversions, play a significant role in the flavor profile of various food products. Understanding the formation and degradation of these aldehydes could lead to the development of strategies to enhance or modify food flavors, potentially impacting food science and nutrition (Smit et al., 2009).

Ethylene Inhibition in Agriculture

Studies on 1-methylcyclopropene, an inhibitor of ethylene action, demonstrate its utility in prolonging the postharvest storage period of various fruits and vegetables by inhibiting ethylene effects. This research has direct implications for agricultural science, offering methods to reduce food waste and improve the shelf life of produce (Blankenship & Dole, 2003).

Antiviral and Biomedical Applications

The synthesis and application of heterocyclic compounds for drug discovery against various diseases highlight the potential of using structurally related compounds in developing new therapeutic agents. Such research is fundamental to pharmaceutical sciences, contributing to the discovery of novel drugs with antiviral, antimicrobial, or anticancer activities (Nasri et al., 2021).

Mechanism of Action

The mechanism of action for 2-[(2-Methylcyclopentyl)amino]ethan-1-ol is not provided in the search results. This could be due to the compound’s synthetic nature and potential use in various applications.

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[(2-methylcyclopentyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-3-2-4-8(7)9-5-6-10/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZLRLOGBIIRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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